RSV604

説明

RSV-604 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

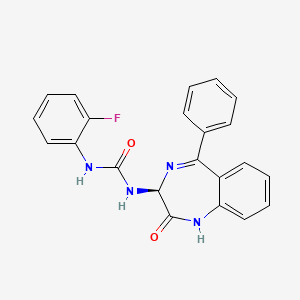

Structure

3D Structure

特性

IUPAC Name |

1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPVBMVUENFFLL-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125220 | |

| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676128-63-5 | |

| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676128-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RSV-604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676128635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RSV-604 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RSV-604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NF9HI6D98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RSV604: A Technical Deep Dive into its Mechanism of Action Against the Respiratory Syncytial Virus Nucleocapsid Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RSV604, a novel benzodiazepine inhibitor of the Respiratory Syncytial Virus (RSV). This compound targets the viral nucleocapsid (N) protein, a crucial component for viral replication and assembly.[1][2] This document details the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate the function of this compound, which has been evaluated in Phase II clinical trials.[1][2]

Executive Summary

This compound is a potent, orally bioavailable small molecule that exhibits submicromolar activity against both A and B subtypes of RSV.[2] Its primary target is the highly conserved N protein, which is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex.[1][3] This RNP complex serves as the template for viral RNA synthesis.[4][5] this compound demonstrates a dual mechanism of action, inhibiting both viral RNA synthesis and the infectivity of progeny virions in a cell-type-dependent manner.[3][6] Resistance to this compound has been mapped to specific mutations within the N protein, further confirming it as the direct target.[1]

Quantitative Efficacy and Binding Affinity

The antiviral activity and binding characteristics of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line | RSV Strain(s) | EC50 (µM) | Reference(s) |

| Plaque Reduction Assay | HEp-2 | RSS, Long, A2, B | 0.5 - 0.9 | [7] |

| Plaque Reduction Assay | HEp-2 | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 (average) | [1] |

| XTT Assay (inhibition of RSV-induced cell death) | HEp-2 | Not Specified | 0.86 | [7][8] |

| Cell ELISA (reduction of viral antigen synthesis) | HEp-2 | Not Specified | 1.7 | [7] |

| Human Airway Epithelial (HAE) model | HAE cells | Not Specified | ~1.0 (approx. 50% inhibition) | [1] |

| RSV A2 Infection Assay | HeLa | A2 | ~2.0 | [9] |

| RSV A2 Infection Assay | BHK-21 | A2 | Minimal Activity | [9] |

Table 2: Binding Affinity of this compound to RSV Nucleocapsid (N) Protein

| Method | Recombinant N Protein | Binding Affinity (Kd) (µM) | Reference(s) |

| Surface Plasmon Resonance (SPR) | Wild-type | 1.6 ± 0.4 | [3][7] |

| Surface Plasmon Resonance (SPR) | L139I mutant | Not significantly affected | [3] |

| Surface Plasmon Resonance (SPR) | I129L mutant | Not significantly affected | [3] |

Mechanism of Action

This compound's mechanism of action is multifaceted, impacting critical stages of the RSV replication cycle centered around the function of the N protein.

Direct Binding to the Nucleocapsid (N) Protein

The foundation of this compound's antiviral activity is its direct binding to the RSV N protein.[3] This interaction has been demonstrated using surface plasmon resonance (SPR) with purified recombinant N protein.[3] The binding is specific, though the exact binding site on the N protein has not been fully elucidated. However, resistance mutations have been identified in the N-terminal region of the N protein, specifically at amino acid positions 105, 129, and 139, suggesting this region is critical for the drug-target interaction.[1][10]

Dual Inhibition of Viral Replication

This compound exhibits a dual mechanism of action, which is notably dependent on the cell line used for the studies.[3][6]

-

Inhibition of Viral RNA Synthesis: In susceptible cell lines like HeLa and HEp-2, this compound inhibits viral RNA synthesis.[3][4] This effect is observed as a reduction in the quantity of viral RNA within infected cells.[3] Interestingly, this compound does not inhibit RNA synthesis in subgenomic replicon systems or in cell-free RNP assays, suggesting that it may act at a step prior to the formation of the active replication complex, possibly by preventing the de novo assembly of functional RNP complexes.[3][6]

-

Reduction of Progeny Virus Infectivity: A second, distinct mechanism of action is the reduction in the infectivity of the virus particles released from treated cells.[3] This effect is observed even in cell lines where viral RNA synthesis is not significantly inhibited, such as BHK-21 cells.[3] This suggests that this compound may interfere with the proper assembly of the RNP into new virions, leading to the production of non-infectious or poorly infectious particles.[11]

The following diagram illustrates the proposed dual mechanism of action of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action for respiratory syncytial virus inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. RSV-604|RSV-604|RSV inhibitor [dcchemicals.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

RSV604: A Technical Guide to a Novel Respiratory Syncytial Virus Replication Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a leading cause of acute lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly.[1][2] The development of effective antiviral therapies is a critical unmet need. RSV604, a novel benzodiazepine derivative, emerged as a promising small-molecule inhibitor of RSV replication.[3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its evaluation, and visualizing its operational pathways. Though its clinical development was discontinued, the study of this compound offers valuable insights into targeting the RSV nucleocapsid protein for future antiviral strategies.[4][5]

Core Mechanism of Action

This compound's primary molecular target is the highly conserved Respiratory Syncytial Virus nucleocapsid (N) protein.[6][7] The N protein is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis.[1][2]

This compound exhibits a dual mechanism of action that is notably cell-line dependent:[1][2][8]

-

Inhibition of Viral RNA Synthesis: In susceptible cell lines, such as HeLa cells, this compound blocks the synthesis of viral RNA.[1] It is suggested that the inhibitor acts at a stage prior to the formation of the functional viral replication complex, as it does not inhibit RNA synthesis in subgenomic replicon systems or in cell-free RNP assays.[1][2][8]

-

Reduction of Viral Infectivity: this compound has been shown to decrease the infectivity of newly released virus particles.[1] This effect is observed even in cell lines where viral RNA synthesis is not significantly inhibited, such as BHK-21 cells.[1][9]

The direct interaction between this compound and the N protein has been confirmed through in vitro binding assays.[1][2] Resistance to this compound is conferred by specific mutations within the N protein gene, further validating it as the direct target.[4][6]

Quantitative Data Summary

The antiviral activity of this compound has been quantified across various assays and cell lines. The data highlights its submicromolar potency against a wide range of RSV strains.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (µM) | Reference(s) |

| Plaque Reduction | HEp-2 | RSS, Long, A2, B | 0.5 - 0.9 | [6][7] |

| Plaque Reduction | HEp-2 | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 (Average) | [6][7] |

| Cell ELISA | HEp-2 | RSS | 1.7 | [6][7] |

| XTT Assay (Cell Death) | HEp-2 | RSS | 0.86 | [6][7] |

| RSV Infection Assay | HeLa | A2 | ~2.0 | [1][9] |

| RSV Infection Assay | HEp-2 | A2 | ~2.0 | [1] |

| HAE Model | HAE | rgRSV | ~1.0 (approx. 50% inh.) | [6] |

Table 2: Target Binding and Resistance Data

| Parameter | Method | Target | Value | Reference(s) |

| Dissociation Constant (Kd) | SPR | N Protein | 1.34 - 1.6 µM | [1][7] |

| Fold Resistance (vs. Wild-Type) | Plaque Assay | N Protein Mutant (Passage 8) | >40-fold | [6] |

| EC₅₀ vs. Resistant Mutant | Plaque Reduction | N Protein (I129L + L139I) | >20 µM | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core assays used to characterize this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication by measuring the reduction in infectious virus particles.

-

Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

-

Infection: Cell monolayers are infected with a dilution of RSV calculated to produce 50-100 plaques per well. The virus is allowed to adsorb for 2 hours.

-

Compound Addition: After adsorption, the viral inoculum is removed. The cells are then overlaid with medium (e.g., MEM) containing 0.75% methylcellulose and serial dilutions of this compound or a vehicle control (DMSO).

-

Incubation: Plates are incubated for 4-5 days at 37°C in a CO₂ incubator until plaques are visible.

-

Visualization: The overlay is removed, and cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Analysis: The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.[6]

Quantitative Reverse Transcription-PCR (qRT-PCR)

This method quantifies viral RNA within infected cells to assess the impact of the inhibitor on viral genome replication and transcription.

-

Cell Culture and Infection: HeLa or other suitable cells are seeded in multi-well plates. Cells are pre-incubated with this compound or control for approximately 2 hours before being infected with RSV (e.g., MOI of 0.1).[1][9]

-

RNA Isolation: At various time points post-infection, total RNA is extracted from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the RSV genome (e.g., targeting the N gene).[1][9]

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers and probes. The amplification of the target sequence is monitored in real-time.

-

Analysis: A standard curve is generated using known quantities of viral RNA transcripts to determine the absolute copy number of viral RNA in the samples. Results are often normalized to a housekeeping gene.[1]

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the direct binding affinity and kinetics between this compound and its target, the N protein.

-

Protein Immobilization: Recombinant, purified RSV N protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip).

-

Compound Injection: A solution containing this compound at various concentrations is flowed over the sensor chip surface. A control flow cell without immobilized protein is used for reference subtraction.

-

Binding Measurement: The binding of this compound to the N protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response unit (RU) signal.

-

Dissociation: After the injection of this compound, a buffer solution is flowed over the chip to monitor the dissociation of the compound from the protein.

-

Analysis: The resulting sensorgrams (RU vs. time) are analyzed using appropriate binding models (e.g., steady-state affinity or kinetic models) to calculate the dissociation constant (Kd).[1]

Generation and Analysis of Resistant Mutants

This protocol identifies the drug's target and mechanism of resistance through selective pressure.

-

Serial Passage: Wild-type RSV is cultured in the presence of a sub-inhibitory concentration of this compound (e.g., 0.5x EC₅₀).[6]

-

Dose Escalation: With each subsequent passage of the virus, the concentration of this compound is maintained or doubled. This continues until viral cytopathic effect (CPE) is observed at concentrations that are inhibitory to the wild-type virus.

-

Isolation of Resistant Virus: The resistant viral population is isolated, often through plaque purification under an agarose overlay containing the selective concentration of this compound.[6]

-

Sequencing: The entire genome, or specifically the N gene, of the resistant virus is sequenced to identify mutations that are not present in the wild-type virus passaged in parallel with a vehicle control.[4][6]

-

Reverse Genetics: The identified mutations are engineered back into a wild-type infectious clone of RSV to confirm that these specific changes are solely responsible for conferring resistance to this compound.[6]

Signaling Pathways and Logical Relationships

This compound does not directly interfere with host cell signaling pathways. Instead, its activity is centered on a critical protein-protein and protein-RNA interaction within the viral replication machinery. The logical relationship is a direct inhibition of a key viral component.

Conclusion and Future Perspective

This compound is a potent, N protein-targeting inhibitor of RSV replication with a well-characterized, dual mechanism of action. Although it did not proceed through late-stage clinical trials, likely due to pharmacokinetic challenges, it stands as a pivotal proof-of-concept for the N protein as a viable antiviral target.[5] The comprehensive data gathered from its preclinical and early clinical evaluation, including detailed methodologies for assessing antiviral activity and resistance, provide a valuable framework for the ongoing development of new RSV therapeutics. Future research can leverage the insights from this compound to design next-generation N protein inhibitors with improved pharmacological properties for the effective treatment of RSV disease.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mechanism of action for respiratory syncytial virus inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Mechanism of Action for Respiratory Syncytial Virus Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RSV604: A Technical Guide for Researchers

An In-depth Exploration of a Novel Benzodiazepine Inhibitor of Respiratory Syncytial Virus

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of RSV604, a first-in-class benzodiazepine derivative investigated for the treatment of Respiratory Syncytial Virus (RSV) infection. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of this compound, from its initial identification through to its evaluation in clinical trials, and elucidates the experimental methodologies employed to characterize its antiviral properties.

Introduction: The Unmet Need in RSV Treatment

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants, young children, the elderly, and immunocompromised individuals.[1] Despite its significant global health burden, for many years, no effective vaccine or broadly applicable antiviral treatment was available.[2] The discovery of this compound represented a significant advancement in the field, targeting a novel viral protein and offering a new therapeutic strategy against this pervasive pathogen.[3]

Discovery and Chemical Profile of this compound

This compound, with the systematic name (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][4][5]diazepin-3-yl)-urea, emerged from a high-throughput screening of a chemical library designed for antiviral potential.[1] The initial hit, a racemic benzodiazepine A-33903, demonstrated moderate activity against several laboratory strains of RSV.[1] Subsequent chemical optimization, including the separation of enantiomers, revealed that the S-enantiomer possessed the desired antiviral activity.[1] This led to the development of this compound, a compound with submicromolar anti-RSV activity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][4][5]diazepin-3-yl)-urea |

| Molecular Formula | C22H17FN4O2 |

| Molar Mass | 388.4 g/mol |

| Physical State | White powder |

| Melting Point | 243-245°C (decomposition) |

Mechanism of Action: Targeting the RSV Nucleocapsid (N) Protein

Extensive research has identified the Respiratory Syncytial Virus nucleocapsid (N) protein as the primary molecular target of this compound.[2][3] The N protein is a highly conserved structural protein essential for viral replication and transcription.[3] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase.[5][6]

This compound exhibits a dual mechanism of action, a desirable feature for an antiviral agent:

-

Inhibition of Viral RNA Synthesis: In susceptible cell lines like HeLa cells, this compound was shown to block viral RNA synthesis.[4][5] However, this activity was found to be cell-type dependent, suggesting the involvement of a host factor.[4][5]

-

Reduction of Progeny Virus Infectivity: this compound also impairs the infectivity of the virus particles released from infected cells, a mechanism that was observed across different cell lines.[4][5]

Direct binding studies have confirmed that this compound binds to the RSV N protein with a dissociation constant (Kd) of 1.6 μM.[7][8]

References

- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. This compound, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. home.sandiego.edu [home.sandiego.edu]

In-Depth Technical Guide: RSV604 Binding Affinity to Respiratory Syncytial Virus Nucleoprotein (N Protein)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of RSV604, an inhibitor of the Respiratory Syncytial Virus (RSV) nucleoprotein (N protein). This compound, a benzodiazepine derivative, has been a subject of interest in the development of antiviral therapies against RSV, a leading cause of lower respiratory tract infections. This document details the quantitative binding data, experimental methodologies, and the molecular interactions that define the therapeutic potential and limitations of this compound.

Quantitative Analysis of this compound Binding and Antiviral Activity

The interaction of this compound with the RSV N protein has been quantified through various in vitro and cell-based assays. The following tables summarize the key binding affinity and antiviral potency data.

Table 1: In Vitro Binding Affinity of this compound to RSV Nucleoprotein

| Compound | Target Protein | Assay Method | Binding Affinity (Kd) | Reference |

| This compound | Recombinant RSV N protein (amino acids 13 to 391) | Surface Plasmon Resonance (SPR) | 1.6 ± 0.4 μM | [1][2] |

Table 2: Antiviral Activity of this compound against RSV

| Parameter | RSV Strain(s) | Cell Line | Assay Method | Value | Reference |

| EC50 | RSV A2 | HeLa | RSV ELISA | ~2 μM | [1] |

| EC50 | RSV A2 | HEp-2 | Not Specified | ~2 μM | [1] |

| EC50 | 40 Clinical Isolates (A and B subtypes) | Not Specified | Plaque Reduction Assay | Average 0.8 μM | [2][3] |

| EC50 | 4 Laboratory Strains (RSS, Long, A2, B) | Not Specified | Plaque Reduction Assay | 0.5 - 0.9 μM | [2][3] |

| EC50 | RSV-infected HEp-2 cells | HEp-2 | Cell Death Assay | 0.86 μM | [2] |

| EC50 | RSV-infected HEp-2 cells | HEp-2 | Viral Antigen Synthesis Reduction | 1.7 μM | [2] |

| Activity | RSV A2 | BHK-21 | RSV ELISA | Minimal Activity | [1] |

Mechanism of Action of this compound

This compound targets the RSV N protein, a crucial component for viral replication and assembly.[4][5] The N protein encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis.[5][6] By directly binding to the N protein, this compound disrupts its function in a cell-type-dependent manner.[1][7]

In susceptible cell lines like HeLa, this compound exhibits a dual mechanism of action:

-

Inhibition of Viral RNA Synthesis : It is suggested that this compound acts prior to the formation of the viral replication complex.[1][7][8] However, it does not inhibit viral RNA synthesis in already formed replication complexes.[1][7]

-

Reduction of Infectivity of Released Virus : this compound also impairs the infectivity of the progeny virus particles released from the infected cells.[1][7]

Interestingly, in cell lines like BHK-21, this compound does not inhibit viral RNA synthesis but still abolishes the infectivity of the released virus.[1] This cell-line-dependent activity is not due to differences in compound penetration into the cells.[1]

Studies with this compound-resistant mutants have identified mutations in the N protein, specifically L139I and I129L.[1] However, these resistance mutations do not appear to affect the binding affinity of this compound to the N protein in vitro, suggesting a more complex mechanism of resistance.[1][7]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

The direct binding of this compound to the RSV N protein was quantified using Surface Plasmon Resonance (SPR).[1]

1. Protein Immobilization:

-

A recombinant, His6-tagged RSV N protein (amino acids 13 to 391) was used.[1]

-

The protein was immobilized on a Series S NTA sensor chip (GE Healthcare) using standard nickel capture chemistry.[1] This method utilizes the high affinity of the polyhistidine tag on the protein for nickel ions chelated to the sensor surface.

2. Binding Analysis:

-

Experiments were performed on a Biacore T200 instrument.[1]

-

A binding buffer consisting of 50 mM HEPES (pH 7.5), 150 mM NaCl, 50 μM EDTA, 1 mM TCEP, and 0.005% T-20 was used for both protein immobilization and the binding assay.[1]

-

Varying concentrations of this compound were flowed over the sensor chip surface with the immobilized N protein.[1]

-

The binding events were monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of analyte (this compound) binding to the immobilized ligand (N protein).

3. Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) were analyzed using the Biacore T200 Evaluation Software V 2.0.[1]

-

The equilibrium dissociation constant (Kd) was calculated by fitting the data to a suitable binding model.

Logical Relationship: Cell-Type Dependent Activity of this compound

The differential activity of this compound in various cell lines highlights the complexity of its mechanism of action and suggests the involvement of host cell factors.

References

- 1. Mechanism of Action for Respiratory Syncytial Virus Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]

- 6. The respiratory syncytial virus nucleoprotein–RNA complex forms a left-handed helical nucleocapsid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action for respiratory syncytial virus inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Antiviral Profile of RSV604 Against Respiratory Syncytial Virus Subtypes A and B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV). It consolidates key quantitative data, details experimental methodologies for assessing antiviral efficacy, and visualizes the compound's mechanism of action and experimental workflows. This compound has demonstrated equipotent, submicromolar activity against clinical isolates of both RSV A and B subtypes, representing a promising candidate for the treatment of RSV-induced respiratory infections.[1][2][3][4]

Quantitative Assessment of Antiviral Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). These values are crucial for determining the therapeutic index of the compound.

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of a wide range of RSV clinical isolates, encompassing both A and B subtypes. A key study demonstrated its activity against 40 clinical isolates, revealing a narrow range of EC50 values and indicating a low probability of preexisting resistance.[1] The compound is at least 15 times more potent than ribavirin, a currently licensed antiviral for RSV.[1]

| Parameter | Virus Subtype/Strain | Cell Line | Assay Type | Value (µM) | Reference |

| Average EC50 | 40 Clinical Isolates (A and B) | HEp-2 | Plaque Reduction | 0.8 ± 0.2 | [1] |

| EC50 Range | Laboratory Strains (RSS, Long, A2, B) | HEp-2 | Plaque Reduction | 0.5 - 0.9 | [1][2] |

| EC50 | RSV-induced cell death | HEp-2 | XTT Assay | 0.86 | [2] |

| EC50 | Viral Antigen Synthesis | HEp-2 | Cell ELISA | 1.7 | [2] |

| EC50 | RSV A2 | HeLa | RSV ELISA | ~2 | [5][6] |

| EC50 | RSV A2 | HEp-2 | RSV ELISA | 1.8 ± 0.15 | [7] |

| EC50 | Bovine RSV | Not Specified | Plaque Reduction | 0.3 | [1] |

| CC50 | Various | HEp-2, HeLa | Cytotoxicity Assay | >50 | [1][7] |

Table 1: Summary of in vitro antiviral activity and cytotoxicity of this compound against RSV.

Mechanism of Action: Targeting the Nucleocapsid Protein

This compound exerts its antiviral effect through a novel mechanism of action, targeting the highly conserved viral nucleocapsid (N) protein.[1][2][3] This interaction interferes with critical viral processes, ultimately inhibiting replication.

Dual Modes of Inhibition

Research has revealed that this compound has two distinct mechanisms of action in susceptible cell lines like HeLa cells:[5][8]

-

Inhibition of Viral RNA Synthesis: By binding to the N protein, this compound disrupts the formation or function of the viral replication complex, leading to a reduction in viral RNA synthesis.[5]

-

Reduction of Virion Infectivity: this compound also impacts the infectivity of the progeny virions that are released from infected cells.[5]

This dual activity contributes to its potent antiviral effect. However, the activity of this compound has been shown to be cell-line dependent, with minimal activity against RSV infection in BHK-21 cells, primarily due to a lack of inhibition of viral RNA synthesis in this cell line.[5][7]

Experimental Protocols

The following sections detail the methodologies employed to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Materials:

-

HEp-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

RSV stock (e.g., RSS strain)

-

Agarose

-

This compound compound dilutions

-

10% Formaldehyde

-

Methylene blue or specific antibodies for immunostaining

Procedure:

-

Seed HEp-2 cells in 6-well plates to form a monolayer.

-

Infect the cell monolayers with RSV at a concentration to produce approximately 50-100 plaques per well (e.g., 500 PFU/ml).[1]

-

After a 2-hour incubation period to allow for viral entry, remove the inoculum.[1]

-

Overlay the cells with DMEM containing 2% FBS, 0.6% agarose, and serial dilutions of this compound.[1]

-

Incubate the plates for 5 days at 37°C.[1]

-

Fix the cells with 10% formaldehyde.[1]

-

Remove the agarose plugs and stain the cell monolayer with methylene blue or perform immunostaining to visualize the viral plaques.[1]

-

Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control.

-

Determine the EC50 value by plotting the percent inhibition against the drug concentration.

Cell-Based ELISA for Viral Antigen Synthesis

This assay measures the amount of viral antigen produced in infected cells and is a high-throughput method for screening antiviral compounds.

Materials:

-

HEp-2 cells

-

RSV stock

-

This compound compound dilutions

-

Fixing solution (e.g., methanol)

-

Blocking buffer (e.g., 2% non-fat milk)

-

Primary antibody against an RSV protein (e.g., anti-RSV F protein monoclonal antibody)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Seed HEp-2 cells in 96-well plates.

-

Infect the cells with RSV and simultaneously add serial dilutions of this compound.

-

Incubate the plates for 3 days at 37°C.

-

Fix the cells and block non-specific binding sites.

-

Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Add the TMB substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent reduction in viral antigen synthesis and determine the EC50.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Synthesis

This assay quantifies the amount of viral RNA in infected cells to directly measure the impact of the antiviral compound on viral replication.

Materials:

-

HeLa or other susceptible cells

-

RSV stock

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers and probe specific for an RSV gene

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Infect cells with RSV in the presence or absence of this compound.

-

At various time points post-infection, harvest the cells.

-

Extract total RNA from the cell lysates.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers and a probe specific for a target RSV gene to quantify the amount of viral RNA.

-

Normalize the viral RNA levels to a host housekeeping gene.

-

Calculate the reduction in viral RNA synthesis in the presence of this compound compared to the untreated control.

Conclusion

This compound is a potent inhibitor of both RSV A and B subtypes, acting through a novel mechanism that targets the viral nucleocapsid protein. Its submicromolar efficacy and high therapeutic index in preclinical studies underscore its potential as a valuable therapeutic agent for the treatment of RSV infections. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this and other anti-RSV compounds.

References

- 1. This compound, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. Mechanism of Action for Respiratory Syncytial Virus Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Respiratory syncytial virus NS1 inhibits anti-viral Interferon-α-induced JAK/STAT signaling, by limiting the nuclear translocation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action for respiratory syncytial virus inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of RSV604 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly, yet therapeutic options remain limited. This has driven the search for novel antiviral agents. RSV604, a novel benzodiazepine derivative, emerged as a promising candidate that progressed to Phase II clinical trials. This technical guide provides a comprehensive analysis of this compound, focusing on its structural characteristics, mechanism of action, quantitative antiviral activity, and resistance profile. It details the key experimental protocols used to elucidate its function and visualizes complex pathways and workflows to facilitate understanding. The primary molecular target of this compound has been identified as the highly conserved nucleocapsid (N) protein, an essential component of the viral replication machinery. By binding to the N protein, this compound exerts a dual mechanism of action: it inhibits viral RNA synthesis and reduces the infectivity of newly released virions. This document synthesizes the available data to serve as a critical resource for professionals engaged in antiviral research and development.

Introduction to RSV and the Discovery of this compound

The Unmet Need for RSV Therapeutics

Human Respiratory Syncytial Virus (RSV) is a leading global cause of pneumonia and bronchiolitis in young children, resulting in significant hospitalization rates annually.[1] The virus also poses a considerable threat to the elderly and immunocompromised individuals. Despite its prevalence and impact, there is no widely available effective vaccine or antiviral treatment, highlighting a critical unmet medical need.

This compound: A Novel Benzodiazepine Inhibitor

This compound was identified through the screening of a chemical library and subsequent optimization of a hit compound.[2] It is a novel, potent, and orally bioavailable small-molecule inhibitor belonging to the benzodiazepine class.[1][3] Preclinical and early clinical studies demonstrated its efficacy against both A and B subtypes of RSV.[1] A key finding was that this compound targets the viral nucleocapsid (N) protein, a novel mechanism for an anti-RSV compound at the time of its discovery.[1][3]

Structural Characteristics of this compound

This compound is chemically described as 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][4]diazepin-3-yl)urea.[5][6] Its development was the result of an extensive medicinal chemistry effort involving the synthesis of over 650 analogs to optimize potency and pharmacokinetic properties.[2] A critical structural feature is its stereochemistry; the antiviral activity is associated specifically with the S enantiomer.[1]

Mechanism of Action

Primary Target: The RSV Nucleocapsid (N) Protein

The primary molecular target of this compound is the viral nucleocapsid (N) protein.[1][4] The N protein is a highly conserved structural protein essential for viral replication and transcription.[1][7] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase.[7][8] Evidence for the N protein as the direct target comes from two key experimental findings:

-

Resistance Mutations: Viruses resistant to this compound consistently feature mutations in the gene encoding the N protein.[1][3]

-

Direct Binding: Surface Plasmon Resonance (SPR) analysis demonstrated that this compound directly binds to the purified N protein with a dissociation constant (Kd) comparable to its cellular antiviral potency.[8]

Dual Modes of Inhibition

Further investigation revealed that this compound exhibits a dual mechanism of action, particularly in susceptible cell lines like HeLa cells:[5][8]

-

Inhibition of Viral RNA Synthesis: By targeting the N protein, this compound interferes with the formation or function of the RNP complex, a necessary step for viral RNA replication. This mode of action, however, was found to be cell-type dependent.[8][9]

-

Reduction of Progeny Virus Infectivity: this compound treatment also results in the production of virions that are less infectious, although the precise mechanism for this effect is not fully elucidated.[8]

Visualizing the Inhibitory Pathway

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting RSV replication.

Caption: Proposed mechanism of action for this compound targeting the RSV N protein.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been quantified across various assays and cell lines. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Potency (EC₅₀) of this compound Against RSV

| Assay Type | Virus Strain(s) | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Plaque Reduction | Lab Strains (RSS, Long, A2, B) | HEp-2 | 0.5 - 0.9 | [1][4] |

| Plaque Reduction | 40 Clinical Isolates (A & B) | Vero | 0.8 ± 0.2 (Avg) | [1] |

| XTT (Cell Protection) | RSV-induced CPE | HEp-2 | 0.86 | [4] |

| Cell ELISA (Antigen) | RSV A2 | HEp-2 | 1.7 | [4] |

| Viral Infection Assay | RSV A2 | HeLa | ~2.0 | [9] |

| Plaque Reduction | Bovine RSV | - | 0.3 |[1] |

Table 2: Cytotoxicity and Binding Affinity of this compound

| Parameter | Description | Value | Reference |

|---|---|---|---|

| CC₅₀ | 50% Cytotoxic Concentration | >50 µM | [1] |

| Therapeutic Ratio | CC₅₀ / EC₅₀ | >58 (solubility limited) | [1] |

| Kd | Dissociation Constant (vs. N Protein) | 1.6 ± 0.4 µM |[4][8] |

Resistance Profile

Identification of Resistance Mutations

In vitro studies to generate this compound-resistant viruses consistently led to mutations within the N protein gene.[1] These mutations were confirmed to confer resistance through reverse genetics experiments.[1] The locations of these amino acid substitutions provide insight into the potential binding site or the mechanism by which this compound disrupts N protein function. A key mutation identified in multiple studies is L139I.[8][10]

Table 3: Quantitative Impact of N Protein Mutations on this compound Susceptibility

| Mutation(s) in N Protein | Fold-Increase in Resistance (EC₅₀) | Reference |

|---|---|---|

| Single Amino Acid Substitutions | 5 to 7-fold | [1] |

| Double Amino Acid Substitutions | >20-fold | [1] |

| L139I | ~10-fold (vs. EDP-938, a related compound) |[9][10] |

Interestingly, while these mutations confer resistance to the drug's antiviral effect, they did not significantly alter the in vitro binding affinity of this compound to the N protein in SPR assays.[5][8] This suggests that the resistance mechanism may involve a conformational change or an allosteric effect that circumvents the drug's inhibitory action rather than preventing direct binding.

Key Experimental Methodologies

Antiviral Activity Assays

-

Plaque Reduction Assay: This is a classic virology technique used to quantify infectious virus particles. A monolayer of susceptible cells (e.g., HEp-2 or Vero) is infected with a known amount of virus in the presence of serial dilutions of the test compound. The cells are then covered with a semi-solid medium (like agar) that restricts viral spread, causing localized areas of cell death (plaques). The EC₅₀ is the drug concentration that reduces the number of plaques by 50% compared to an untreated control.[1]

-

XTT Assay: This is a colorimetric assay to measure cell viability. It relies on the reduction of the tetrazolium salt XTT by metabolically active (i.e., living) cells to form a colored formazan product. In the context of antiviral testing, the assay measures the ability of a compound to protect cells from virus-induced cytopathic effect (CPE) or cell death. The EC₅₀ is the drug concentration that provides 50% protection.[1]

-

Cell-Based ELISA: This method quantifies the expression of viral antigens within infected cells. Infected cell monolayers are treated with the compound, then fixed, permeabilized, and incubated with an antibody specific for an RSV protein (e.g., N protein). A secondary, enzyme-linked antibody is then added, followed by a substrate that produces a measurable signal (e.g., color or light). The EC₅₀ is the concentration that reduces the viral antigen signal by 50%.[1]

Workflow for Resistance Analysis

The process of identifying and confirming resistance mutations is a critical step in characterizing any antiviral compound. The workflow used for this compound is outlined below.

References

- 1. This compound, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of action for respiratory syncytial virus inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Analysis of Respiratory Syncytial Virus Reveals the Position of M2-1 between the Matrix Protein and the Ribonucleoprotein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Efficacy of RSV604 Against Clinical Isolates of Respiratory Syncytial Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV) replication. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's activity against clinical isolates, its mechanism of action, and the experimental protocols used for its evaluation.

Executive Summary

This compound is a potent, small-molecule inhibitor of RSV that targets the viral nucleocapsid (N) protein, a novel mechanism for anti-RSV compounds.[1][2][3] It demonstrates submicromolar activity against a wide range of clinical isolates of both RSV subtypes A and B.[1][4][5] The development of resistance to this compound in vitro is associated with specific mutations in the N protein.[1][3][4] This guide will delve into the quantitative data supporting this compound's efficacy, the methodologies for its assessment, and its molecular mechanism of action.

Quantitative Efficacy Data

The antiviral activity of this compound has been rigorously evaluated against numerous laboratory strains and a diverse panel of clinical isolates of RSV. The data consistently demonstrate its potent and broad-spectrum anti-RSV activity.

Efficacy Against Laboratory Strains

This compound exhibits potent inhibitory activity against several common laboratory strains of RSV. The 50% effective concentration (EC50) values typically range from 0.5 to 0.9 µM in plaque reduction assays.[4][5]

| Assay Type | Cell Line | RSV Strain | EC50 (µM) | Reference |

| Plaque Reduction Assay | HEp-2 | RSS, Long, A2, B | 0.5 - 0.9 | [5] |

| XTT Assay (inhibition of virus-induced cell death) | HEp-2 | RSS | 0.86 | [4][5] |

| Cell-Based ELISA (reduction of viral antigen synthesis) | HEp-2 | Not Specified | 1.7 | [5] |

Efficacy Against Clinical Isolates

A key strength of this compound is its consistent potency against a broad array of clinical isolates, indicating a low likelihood of pre-existing resistance. A study involving 40 clinical isolates from diverse geographical locations and spanning a 15-year period showed an average EC50 of 0.8 ± 0.2 µM.[4] The narrow range of these values underscores the compound's equipotent activity against both RSV-A and RSV-B subtypes.[1][4]

| Clinical Isolates Panel (n=40) | Mean EC50 (µM) | Standard Deviation | Subtypes Covered | Geographical Origin | Reference |

| Plaque Reduction Assay | 0.8 | 0.2 | A and B | Hong Kong, Argentina, Qatar, Europe, United States | [1][4] |

Mechanism of Action

This compound exerts its antiviral effect through a novel mechanism of action, directly targeting the RSV nucleocapsid (N) protein.[2][3][6][7] The N protein is essential for viral genome encapsidation, replication, and transcription.[3][8]

Targeting the Nucleocapsid Protein

Studies have shown that this compound directly binds to the N protein.[6][7] This interaction is believed to interfere with the N protein's function, thereby inhibiting viral replication. The development of resistance to this compound is consistently linked to mutations within the N gene, further validating it as the primary target.[1][3][4]

Inhibition of Viral RNA Synthesis and Infectivity

The binding of this compound to the N protein leads to a dual mechanism of inhibition:

-

Inhibition of Viral RNA Synthesis: this compound has been shown to block viral RNA synthesis in susceptible cell lines.[6][7]

-

Reduction of Viral Infectivity: The compound also reduces the infectivity of the released virus particles.[6][7]

Interestingly, the inhibitory effect on viral RNA synthesis appears to be cell-line dependent, which may explain some of the observed variations in potency across different cell types.[6][9][10]

Caption: Mechanism of action of this compound targeting the N protein.

Experimental Protocols

The in vitro efficacy of this compound has been determined using a variety of standard antiviral assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Caption: Workflow for a typical plaque reduction assay.

Methodology:

-

Cell Culture: HEp-2 cells are seeded in 6-well plates and grown to confluency.

-

Infection: Cell monolayers are infected with a standardized amount of RSV.

-

Compound Addition: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (often containing methylcellulose to restrict viral spread to adjacent cells) containing serial dilutions of this compound or a vehicle control.

-

Incubation: Plates are incubated for a period that allows for plaque formation (typically 5-6 days).

-

Staining and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control, is calculated.

XTT Assay (Cell Viability Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytoprotective effect of an antiviral compound against virus-induced cell death.

Methodology:

-

Cell Seeding: HEp-2 cells are seeded in 96-well plates.

-

Infection and Treatment: The next day, cells are infected with RSV in the presence of serial dilutions of this compound.

-

Incubation: The plates are incubated for approximately 6 days, a period sufficient for the virus to cause a significant cytopathic effect (CPE).

-

XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.

-

Incubation and Measurement: After a further incubation period, the formation of formazan, a colored product of XTT reduction by metabolically active (living) cells, is measured spectrophotometrically.

-

Data Analysis: The EC50 is the concentration of this compound that results in a 50% reduction in virus-induced cell death. The 50% cytotoxic concentration (CC50) can also be determined in parallel on uninfected cells.[4]

Cell-Based ELISA

This immunoassay quantifies the amount of viral antigen produced in infected cells.

Methodology:

-

Cell Culture and Infection: HEp-2 cells are grown in 96-well plates and infected with RSV.

-

Compound Treatment: The infected cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for viral protein expression (e.g., 3 days).

-

Cell Lysis and Antigen Coating: The cells are lysed, and the viral antigens in the lysate are captured on an ELISA plate.

-

Immunodetection: A primary antibody specific for an RSV protein (e.g., F protein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition and Signal Detection: A chromogenic substrate is added, and the resulting color change, which is proportional to the amount of viral antigen, is measured using a plate reader.

-

Data Analysis: The EC50 is the concentration of this compound that reduces the viral antigen signal by 50%.

Resistance Profile

In vitro studies have shown that resistance to this compound can be selected for through serial passage of the virus in the presence of the compound.[4]

-

Mutations: Resistance is associated with specific amino acid substitutions in the N protein.[3][4]

-

Cross-Resistance: The resistance profile of this compound has been studied in relation to other N protein inhibitors.[4]

Conclusion

This compound is a promising antiviral candidate with potent and broad in vitro activity against clinical isolates of both RSV-A and RSV-B subtypes. Its novel mechanism of action, targeting the essential viral N protein, makes it an important tool for RSV research and a potential lead for the development of new anti-RSV therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel RSV inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanism of action for respiratory syncytial virus inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action for Respiratory Syncytial Virus Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

RSV604: A Technical Deep Dive into its Post-Infection Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the post-infection antiviral activity of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV). The document outlines the core mechanism of action, presents quantitative data on its efficacy, details the experimental protocols used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of RSV Replication

This compound exerts its antiviral effect through a novel, dual mechanism of action that targets the RSV nucleocapsid (N) protein, a critical component for viral replication and assembly.[1][2][3] This post-infection activity makes it a significant candidate for therapeutic intervention. The two primary inhibitory effects are:

-

Inhibition of Viral RNA Synthesis: this compound has been shown to block the synthesis of viral RNA in a cell-line-dependent manner. This inhibition is observed in cell lines such as HeLa and HEp-2 but is absent in others like BHK-21, suggesting the involvement of a host-specific factor in this aspect of its activity.[3] The compound is thought to interfere with the function of the N protein within the ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase. However, this compound does not inhibit viral RNA synthesis in a cell-free RNP assay, indicating it may act at a step prior to the formation of a fully active replication complex.[3]

-

Reduction of Progeny Virion Infectivity: A key finding is that this compound significantly reduces the infectivity of the virus particles released from treated cells.[3] This effect is observed even in cell lines where viral RNA synthesis is not inhibited, indicating a distinct second mechanism of action. This suggests that this compound's interaction with the N protein during virion assembly or maturation results in the production of non-infectious or poorly infectious viral particles.

Resistance to this compound has been mapped to mutations in the N protein, further confirming it as the direct target.[4][5]

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize the key efficacy data.

| Assay Type | Virus Strain(s) | Cell Line | EC50 Value | Reference |

| Plaque Reduction Assay | RSV A2, Long, B | HEp-2 | 0.5 - 0.9 µM | [5] |

| Plaque Reduction Assay | 40 Clinical Isolates (A and B subtypes) | HEp-2 | 0.8 ± 0.2 µM (average) | [5] |

| Cell-based ELISA (Viral Antigen) | RSV A2 | HEp-2 | 1.7 µM | |

| Human Airway Epithelial (HAE) model | RSV | HAE | ~1 µM (for ~50% inhibition) | [5] |

| Binding Affinity | Target Protein | Kd Value | Reference |

| Nucleocapsid (N) Protein | 1.6 µM |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

HEp-2 cells

-

RSV (e.g., A2 strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Carboxymethyl cellulose (CMC) or Agarose

-

This compound

-

Crystal Violet or Neutral Red stain

-

Formalin

Procedure:

-

Seed HEp-2 cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Pre-incubate the confluent cell monolayers with the different concentrations of this compound for a specified time (e.g., 2 hours).

-

Infect the cells with a known titer of RSV (e.g., 100 plaque-forming units per well) in the presence of the corresponding this compound dilution.

-

After an adsorption period (e.g., 1-2 hours at 37°C), remove the inoculum.

-

Overlay the cells with a semi-solid medium containing DMEM, 2% FBS, the respective concentration of this compound, and a gelling agent like 0.75% CMC or 0.3% agarose.

-

Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.

-

Fix the cells with 10% formalin.

-

Stain the cell monolayer with a solution of 0.1% crystal violet or 0.05% neutral red.

-

Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control. The EC50 value is determined by plotting the percent inhibition against the drug concentration.

Viral RNA Quantification by qRT-PCR

This method is used to quantify the amount of viral RNA within infected cells to assess the impact of the antiviral compound on viral replication.

Materials:

-

HeLa or HEp-2 cells

-

RSV (e.g., A2 strain)

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcriptase

-

qPCR master mix (e.g., TaqMan)

-

Primers and probe specific for an RSV gene (e.g., N gene)

-

Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Infect the cells with RSV at a specific multiplicity of infection (MOI) in the presence of different concentrations of this compound or a DMSO control.

-

At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cells.

-

Extract total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction using a master mix, RSV-specific primers and probe, and the synthesized cDNA. Include reactions for the housekeeping gene for normalization.

-

Run the qPCR cycling protocol on a real-time PCR instrument.

-

Analyze the data to determine the cycle threshold (Ct) values.

-

Calculate the relative quantification of RSV RNA, normalized to the housekeeping gene, to determine the fold change in viral RNA levels in the presence of this compound compared to the control.

Progeny Virion Infectivity Assay (TCID50)

This assay measures the infectivity of virus particles released from treated cells.

Materials:

-

Producer cells (e.g., HeLa)

-

Target cells (e.g., HEp-2)

-

RSV (e.g., A2 strain)

-

This compound

-

Cell culture medium

-

96-well plates

Procedure:

-

Infect producer cells (e.g., HeLa) with RSV in the presence of this compound or a DMSO control.

-

At a specific time post-infection (e.g., 48 or 72 hours), harvest the culture supernatants containing the progeny virions.

-

Clarify the supernatants by centrifugation to remove cell debris.

-

Prepare 10-fold serial dilutions of the clarified supernatants.

-

In a 96-well plate containing confluent target cells (e.g., HEp-2), infect the cells with the serial dilutions of the progeny virus (typically 8 replicates per dilution).

-

Incubate the plates for 5-7 days and then score each well for the presence or absence of a cytopathic effect (CPE).

-

Calculate the 50% tissue culture infectious dose (TCID50) per ml using the Reed-Muench method.

-

Compare the TCID50/ml of the virus produced from this compound-treated cells to that from control-treated cells to determine the reduction in infectivity.

Visualizations: Pathways and Workflows

RSV Replication Cycle and Inhibition by this compound

Caption: RSV Replication Cycle and Points of Inhibition by this compound.

Experimental Workflow for Assessing this compound Antiviral Activity

Caption: Workflow for evaluating the in vitro antiviral activity of this compound.

Logical Relationship of this compound's Dual Mechanism of Action

Caption: The dual-inhibitory mechanism of this compound targeting the N protein.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Mechanism of action for respiratory syncytial virus inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for RSV604 Plaque Reduction Assay in HEp-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults. The development of effective antiviral therapeutics is a critical area of research. RSV604 is a small molecule inhibitor that has been identified as a potent anti-RSV agent. It functions by targeting the viral nucleocapsid (N) protein, which is essential for viral replication and assembly.[1][2][3] The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds. This document provides a detailed protocol for performing an this compound plaque reduction assay using human laryngeal epidermoid carcinoma (HEp-2) cells, a commonly used cell line for RSV propagation and titration.[4][5][6]

Principle of the Assay

The plaque reduction assay measures the ability of a compound to inhibit the cytopathic effect of a virus. In this assay, a confluent monolayer of HEp-2 cells is infected with RSV in the presence of varying concentrations of this compound. An overlay medium, typically containing agarose or methylcellulose, is then added to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of infected and dead cells, known as plaques. The number of plaques is inversely proportional to the antiviral activity of the compound. By counting the number of plaques at different compound concentrations, a dose-response curve can be generated, and the 50% effective concentration (EC50) can be calculated.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against RSV in HEp-2 cells.

| Assay Type | RSV Strain | EC50 (µM) | Reference |

| Plaque Reduction Assay | RSV Long | ~0.5 - 0.9 | |

| Plaque Reduction Assay | RSV A2 | ~0.5 - 0.9 | |

| Plaque Reduction Assay | RSV B | ~0.5 - 0.9 | |

| RSV-induced Cell Death Inhibition | Not Specified | 0.86 | |

| Viral Antigen Synthesis Reduction | Not Specified | 1.7 | |

| RSV Infection Assay (ELISA) | RSV A2 | ~2 | [4] |

Experimental Protocols

This section provides a detailed step-by-step protocol for the this compound plaque reduction assay in HEp-2 cells. Two common methods for plaque visualization are described: Crystal Violet Staining and Immunostaining.

Materials and Reagents

-

HEp-2 cells (ATCC® CCL-23™)

-

Respiratory Syncytial Virus (e.g., RSV A2 or Long strain)

-

This compound (and appropriate solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Agarose or Methylcellulose

-

Crystal Violet solution (0.1% w/v in 20% ethanol) or Neutral Red (0.05% in water)

-

Formalin (10% in PBS) or 80% Acetone

-

For Immunostaining:

-

Primary antibody (e.g., mouse anti-RSV F or G protein monoclonal antibody)

-

Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate for HRP (e.g., 3,3'-diaminobenzidine - DAB)

-

-

6-well or 24-well cell culture plates

-

Sterile, filtered pipette tips

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Caption: Workflow for the this compound Plaque Reduction Assay in HEp-2 Cells.

Step-by-Step Protocol

1. Cell Seeding:

-

Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

The day before the assay, seed the HEp-2 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well for a 24-well plate).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Preparation of Virus and Compound Dilutions:

-

On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected EC50 value (e.g., from 0.01 µM to 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.

-

Prepare dilutions of the RSV stock in serum-free DMEM to achieve a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).

3. Infection of HEp-2 Cells:

-

Aspirate the growth medium from the confluent HEp-2 cell monolayers and wash once with PBS.

-

In separate tubes, mix equal volumes of the diluted virus and the corresponding this compound dilutions (or vehicle control).

-

Add the virus-compound mixture to the respective wells of the cell culture plate. Also, include a cell control (mock-infected) and a virus control (infected with vehicle).

-

Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

4. Overlay and Incubation:

-

Prepare the overlay medium. For a 1% agarose overlay, mix an equal volume of sterile, molten 2% agarose (cooled to ~42°C) with 2x DMEM containing 4% FBS. For a methylcellulose overlay, prepare a 1.5% methylcellulose solution in DMEM with 2% FBS.

-

After the adsorption period, carefully aspirate the virus-compound inoculum from the wells.

-

Gently add the overlay medium to each well (e.g., 1 mL for a 24-well plate).

-

Allow the agarose to solidify at room temperature before returning the plates to the incubator.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 7 days, or until plaques are visible.

5. Plaque Visualization:

Method A: Crystal Violet Staining

-

After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 1 hour at room temperature.

-

If using an agarose overlay, carefully remove the agarose plug.

-

Wash the cell monolayer with water.

-

Add the crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the plaques, which will appear as clear zones against a purple background of viable cells.

Method B: Immunostaining

-

Carefully remove the overlay medium.

-

Fix the cells with 80% acetone for 30 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Block the cells with a suitable blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Incubate with a primary antibody against an RSV protein (e.g., anti-RSV F) diluted in blocking buffer for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Add an HRP substrate (e.g., DAB) and incubate until plaques become visible as dark brown foci.

-

Stop the reaction by washing with water.

-

Count the stained plaques.

6. Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

Plot the percentage of inhibition against the log of the this compound concentration.

-

Determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%, using a non-linear regression analysis.

Mechanism of Action of this compound

This compound targets the viral nucleocapsid (N) protein. The N protein plays a crucial role in the RSV replication cycle by encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for viral RNA synthesis (both transcription and replication) by the viral RNA-dependent RNA polymerase. By binding to the N protein, this compound is thought to interfere with the formation or function of the RNP complex, thereby inhibiting viral RNA synthesis and subsequent virus production.

RSV Replication Cycle and Inhibition by this compound

Caption: Simplified RSV Replication Cycle and the Point of Inhibition by this compound.

References

- 1. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and application of a higher throughput RSV plaque assay by immunofluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action for Respiratory Syncytial Virus Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of RSV604 Efficacy Using Quantitative RT-PCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults. The development of effective antiviral therapies is a critical public health priority. RSV604 is an investigational antiviral compound that has been shown to inhibit RSV replication by targeting the viral nucleocapsid (N) protein.[1][2][3] The mechanism of action of this compound involves the inhibition of viral RNA synthesis and a reduction in the infectivity of progeny virions, though the former effect can be cell-line dependent.[4][5]